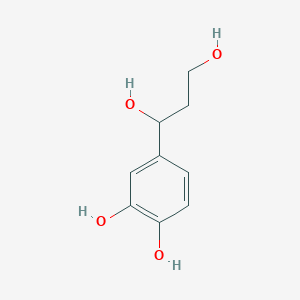
4-(1,3-Dihydroxypropyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dihydroxypropyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and a 1,3-dihydroxypropyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene or a benzene derivative.
Functional Group Introduction: Hydroxyl groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions. Common reagents include hydroxylating agents such as hydrogen peroxide in the presence of a catalyst.
Side Chain Addition: The 1,3-dihydroxypropyl group is introduced via a multi-step process involving the addition of a propyl group followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dihydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the side chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-(1,3-Dihydroxypropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dihydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
4-(1,3-Dihydroxypropyl)benzene-1,2-diol can be compared with other dihydroxybenzenes:
Catechol (1,2-Dihydroxybenzene): Similar antioxidant properties but lacks the 1,3-dihydroxypropyl group.
Resorcinol (1,3-Dihydroxybenzene): Used in dermatology but has different substitution patterns.
Hydroquinone (1,4-Dihydroxybenzene): Known for its use in skin lightening but differs in the position of hydroxyl groups.
The unique 1,3-dihydroxypropyl group in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Properties
CAS No. |
138799-01-6 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(1,3-dihydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,7,10-13H,3-4H2 |
InChI Key |
QSCIGRSAUGUJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















